molecular formula C7H3BrF4O B1611739 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol CAS No. 292621-47-7

2-Bromo-3,4,5,6-tetrafluorobenzylalcohol

Cat. No. B1611739
M. Wt: 259 g/mol
InChI Key: ZFUAHFYDXOLWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Application in Peptide Synthesis

Field

Medicinal Chemistry

Summary of Application

2-Bromo-3-ethylthiazolium Tetrafluoroborate (BET), a compound similar to 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, has been used in peptide synthesis .

Method of Application

BET can be prepared from the commercially available 2-aminothiazole using a procedure to obtain 2-bromothiazole, which is then transformed into the title compound . This compound has been found to be a highly efficient coupling reagent in the synthesis of peptide nucleic acid (PNA) oligomers in solution phase .

Results

The use of BET in peptide synthesis has resulted in the elaboration of novel coupling agents .

Synthesis of Thiophene Derivatives

Field

Organic Chemistry

Summary of Application

A compound similar to 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .

Method of Application

All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Results

This is a four-step protocol starting from thiophene with an overall yield of 47% .

Application in Agrochemical and Pharmaceutical Industries

Field

Agrochemical and Pharmaceutical Industries

Summary of Application

Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, have found applications in the agrochemical and pharmaceutical industries .

Method of Application

The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Results

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

Summary of Application

2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a compound similar to 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, is used as a chemical intermediate for the synthesis of several crop-protection products .

Method of Application

Various methods of synthesizing 2,3,5-DCTF have been reported .

Results

2,3,5-DCTF is in the highest demand among TFMP derivatives (production data estimated from the i-map Sigma database) .

Future Directions

The future directions for the use and study of BTFA are not readily available in the literature. However, given its unique structure, it could potentially be used in various chemical reactions and could be of interest in the field of organic chemistry.


properties

IUPAC Name

(2-bromo-3,4,5,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAHFYDXOLWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590716
Record name (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5,6-tetrafluorobenzylalcohol

CAS RN

292621-47-7
Record name 2-Bromo-3,4,5,6-tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292621-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
Reactant of Route 5
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
Reactant of Route 6
Reactant of Route 6
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.